molecular formula C11H17NO B3418117 N-Methylephedrine CAS No. 1201-56-5

N-Methylephedrine

Cat. No. B3418117
CAS RN: 1201-56-5
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-ONGXEEELSA-N
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Description

N-Methylephedrine is a derivative of ephedrine . It has been isolated from Ephedra distachya . In organic chemistry, N-Methylephedrine is used as a resolving agent and as a precursor to chiral supporting electrolytes, phase-transfer catalysts, and reducing agents . It has similar effects to ephedrine, expanding the bronchia by relaxing the bronchial muscles .


Synthesis Analysis

N-Methylephedrine has been found to catalyze the addition of dimethylzinc to benzaldehyde in an enantiodivergent way . This reaction is catalyzed by both a monomeric and a homochiral dimeric complex, resulting in opposite product enantiomers . N-Methylephedrine was also synthesized from ephedrine and alkylated with dimethyl sulphate .


Molecular Structure Analysis

The molecular formula of N-Methylephedrine is C11H17NO . Its average mass is 179.259 Da and its monoisotopic mass is 179.131012 Da .


Chemical Reactions Analysis

N-Methylephedrine was found to catalyze the addition of dimethylzinc to benzaldehyde in an enantiodivergent way . Both a monomeric and a homochiral dimeric complex catalyze the reaction at a steady state, giving opposite product enantiomers .


Physical And Chemical Properties Analysis

N-Methylephedrine is a white substance . It is light sensitive and hygroscopic, meaning it absorbs moisture from the air . The molecular formula of N-Methylephedrine is C11H17NO, and its molar mass is 179.26 g/mol .

Future Directions

There are some limitations to the current studies on N-Methylephedrine, such as the dosage used in studies being about half of the maximum daily dose . Future studies could potentially explore the effects of higher doses of N-Methylephedrine .

properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859481
Record name 2-(Dimethylamino)-1-phenyl-1-propanol
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Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Methylephedrine

CAS RN

17605-71-9, 552-79-4, 1201-56-5, 42151-56-4
Record name α-[1-(Dimethylamino)ethyl]benzenemethanol
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Record name N-Methylephedrine
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Record name 2-(Dimethylamino)-1-phenyl-1-propanol
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Record name N-methylephedrine
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Record name (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol
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Record name (-)-N-Methylephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87.5 °C
Record name Methylephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,330
Citations
WW Yang, YY Di, J Li, YX Kong - The Journal of Chemical Thermodynamics, 2009 - Elsevier
… The N-methylephedrine hydrochloride (molecular formula: C 11 H 18 NOCl; CAS registry … N-methylephedrine and ephedrine belong to the family of ephedra alkaloids. They are often …
Number of citations: 20 www.sciencedirect.com
H Kaemmerer, SK Tulashie, H Lorenz… - Journal of Chemical & …, 2010 - ACS Publications
… we have chosen N-methylephedrine as a model compound. N-Methylephedrine belongs to the … (4) Moreover, N-methylephedrine is extensively applied as a chiral resolving precursor to …
Number of citations: 15 pubs.acs.org
XJ Wang, H Wiehler, CB Ching - Journal of Chemical & …, 2003 - ACS Publications
… N-Methylephedrine belongs to the class of ephedrines which are potential central nervous stimulant drugs. N-Methylephedrine is also widely used as a chiral resolving agent, a …
Number of citations: 30 pubs.acs.org
J Drabowicz, B Bujnicki, P Biscarini… - Tetrahedron: Asymmetry, 1999 - Elsevier
… out with equimolar amounts of N-methylephedrine 1 and a … of the expected hydrochlorides of N-methylephedrine sulfinates 3 is … of the sulfinates 3 and N-methylephedrine 1 to neutral …
Number of citations: 18 www.sciencedirect.com
JS Morris, RA Groves, JM Hagel, PJ Facchini - Journal of Biological …, 2018 - ASBMB
… the major alkaloids, whereas cathinone, N-methylephedrine, and N-methylcathinone were … stem internodes, and norpseudoephedrine and N-methylephedrine showed similar, but not …
Number of citations: 27 www.jbc.org
U Holzgrabe, H Mallwitz, SK Branch, TM Jefferies… - Chirality, 1997 - Wiley Online Library
… of ephedrine and N-methylephedrine with ß-cyclodextrin, … all three cyclodextrins and N-methylephedrine was found to … of ephedrine and N-methylephedrine in the presence of all …
Number of citations: 46 onlinelibrary.wiley.com
SK Tulashie, H Lorenz… - Journal of Chemical & …, 2010 - ACS Publications
… the solid−liquid phase equilibria of N-methylephedrine enantiomers, in this work we report … on the solubility of chiral N-methylephedrine. N-Methylephedrine as a chosen model system …
Number of citations: 6 pubs.acs.org
SK Tulashie, H Lorenz - Journal of Chemical & Engineering Data, 2019 - ACS Publications
… of N-methylephedrine. … N-methylephedrine and (1R,2S)-(−)-dimethylephedrinium bis(trifluoromethylsulfonyl) amide system. The accuracy of the solubility data for N-methylephedrine in (…
Number of citations: 1 pubs.acs.org
C Palomo, M Oiarbide, R Halder… - Angewandte Chemie …, 2006 - Wiley Online Library
Hooray aza-Henry! A combination of zinc triflate, an amine base, and (−)-N-methylephedrine (NME), which can be easily recovered and reused, leads to high enantioselectivities in the …
Number of citations: 134 onlinelibrary.wiley.com
SK Tulashie, D Polenske, A Seidel-Morgenstern… - Journal of …, 2016 - Elsevier
… The studied model substance in this work is N-methylephedrine (NME). This chiral substance has previously been investigated by Wang et al. and reported to exhibit conglomerate …
Number of citations: 2 www.sciencedirect.com

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